molecular formula C16H16N2O2 B2996237 N-(pyridin-3-ylmethyl)chroman-2-carboxamide CAS No. 2034457-12-8

N-(pyridin-3-ylmethyl)chroman-2-carboxamide

Cat. No.: B2996237
CAS No.: 2034457-12-8
M. Wt: 268.316
InChI Key: GUNCXOINNRMGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-3-ylmethyl)chroman-2-carboxamide is a synthetic small molecule featuring a chroman (2,3-dihydrobenzopyran) core linked to a pyridin-3-ylmethyl group via a carboxamide bridge. The chroman moiety provides a partially saturated bicyclic structure, which may enhance metabolic stability compared to fully aromatic systems.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(18-11-12-4-3-9-17-10-12)15-8-7-13-5-1-2-6-14(13)20-15/h1-6,9-10,15H,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNCXOINNRMGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)chroman-2-carboxamide typically involves the reaction of chroman-2-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)chroman-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(pyridin-3-ylmethyl)chroman-2-carboxamide has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with N-(pyridin-3-ylmethyl)chroman-2-carboxamide, differing primarily in their heterocyclic cores, substituents, or amide linkages:

Table 1: Structural Comparison of this compound and Analogues
Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Activity Reference
This compound Chroman Pyridin-3-ylmethyl carboxamide C₁₆H₁₅N₂O₂ 275.31 g/mol Hypothesized P2X7 antagonism
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine 1,2,4-Triazole 2,3-Dichlorophenyl; pyridin-3-ylmethyl amine C₁₄H₁₁Cl₂N₅ 328.18 g/mol P2X7 antagonist (in vitro activity)
1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine Trifluoromethoxyphenyl; pyridin-3-ylmethyl C₁₈H₁₄F₃N₅O 409.34 g/mol Kinase inhibition (synthetic intermediate)
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine Chloro, iodo, formyl; pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 g/mol Synthetic precursor
N-[(3-Carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide Chromen (unsaturated chroman) Carbamoyl; pyridine-4-carboxamide C₁₆H₁₂N₄O₃ 308.29 g/mol Fluorescence or enzyme modulation

Key Comparative Insights

Impact of Core Heterocycle
  • Chroman vs. Chromen : The saturated chroman core in the target compound may confer greater metabolic stability compared to the unsaturated chromen derivative (CAS 5773-97-7), which features a planar, conjugated system. Chromen derivatives are more likely to engage in π-π interactions but may exhibit lower solubility .
  • Triazole/Pyrazolo-pyrimidine vs. These cores are prevalent in kinase inhibitors and receptor antagonists, suggesting broader target versatility compared to chroman.
Substituent Effects
  • Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl : The position of the pyridine nitrogen influences binding. Pyridin-3-ylmethyl groups may favor interactions with hydrophobic pockets, while pyridin-4-ylmethyl groups (as in ) could align better with polar residues.
Pharmacological Activity
  • P2X7 Antagonism : The triazole analog () demonstrated in vitro P2X7 receptor antagonism, a target implicated in neuroinflammation. The chroman-carboxamide structure may offer similar activity with improved CNS penetration due to reduced polarity.
  • Enzyme Modulation : The chromen-carboxamide derivative () may interact with enzymes requiring planar substrates, whereas the saturated chroman core might favor allosteric modulation.

Biological Activity

N-(pyridin-3-ylmethyl)chroman-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the structural characteristics, synthesis, and biological effects of this compound, supported by various research findings and data tables.

Structural Characteristics

The molecular structure of this compound includes:

  • Pyridine Ring : Known for its role in biological activity, particularly in enzyme inhibition and receptor binding.
  • Chroman Moiety : Contributes to the compound's pharmacological properties.
  • Carboxamide Group : Enhances solubility and biological interactions.

The molecular formula is C15_{15}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 258.28 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Intermediate : This involves coupling pyridine derivatives under specific conditions.
  • Cyclization to Form Chroman : The chroman ring is introduced through cyclization reactions.
  • Amidation : The final step involves forming the carboxamide group using reagents like carbodiimides.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, related compounds have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for drug development. For example, it may interact with enzymes involved in metabolic pathways or signaling cascades, potentially leading to therapeutic applications in treating diseases like cancer and infections .

Receptor Modulation

This compound may also modulate receptor activity. Its interaction with various receptors could influence cellular processes such as proliferation and apoptosis, making it a candidate for further research in cancer therapeutics .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    • A study evaluated the compound's effect on T3SS in pathogenic bacteria. High concentrations (50 µM) resulted in approximately 50% inhibition of secretion, indicating potential as an antimicrobial agent targeting bacterial virulence factors .
  • Synergistic Effects with Other Antivirals :
    • In vitro studies showed that this compound could enhance the efficacy of existing antiviral drugs against human cytomegalovirus (HCMV), suggesting a synergistic mechanism that warrants further investigation .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialStaphylococcus aureusMIC 3.12 - 12.5 µg/mL
Enzyme InhibitionVarious metabolic enzymesSignificant inhibition
Receptor ModulationM3 muscarinic acetylcholine receptorModulates activity
T3SS InhibitionPathogenic bacteria~50% secretion inhibition at 50 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(pyridin-3-ylmethyl)chroman-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use a carbodiimide-mediated coupling reaction between chroman-2-carboxylic acid and 3-(aminomethyl)pyridine. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (20–25°C) to minimize side reactions.
  • Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.
  • Validation : Confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via 1H^1H-NMR and LC-MS .

Q. How can crystallographic data for N-(pyridin-3-ylmethyl)chroman-2-carboxamide be refined using SHELX software?

  • Methodology :

  • Data Processing : Integrate diffraction data with X-AREA/X-RED32 (Stoe & Cie) .
  • Structure Solution : Use SHELXD for direct methods or SHELXT for dual-space algorithms .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the HKLF 4 format for twinned data. Validate geometry with WinGX .
  • Troubleshooting : Address poor electron density via DFIX restraints or ISOR constraints for disordered regions .

Q. Which analytical techniques are critical for post-synthesis characterization?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) .
  • Structural Confirmation : 1H^1H-/13C^13C-NMR, IR (amide C=O stretch ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS).
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the compound’s pharmacological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at pyridine C4/C5 (e.g., Cl, Br, methoxy) and evaluate inhibition of target enzymes (e.g., kinases) via IC50_{50} assays.
  • Case Study : In analogs like N-(6-chloro-5-iodopyridin-2-yl)pivalamide, halogenation enhances binding to hydrophobic pockets .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate steric/electronic effects with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Data Harmonization : Standardize assay conditions (e.g., pH, temperature, cell lines) and validate using positive controls (e.g., known inhibitors).
  • Meta-Analysis : Compare IC50_{50} values from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule off-target effects .

Q. What challenges arise in crystallizing N-(pyridin-3-ylmethyl)chroman-2-carboxamide, and how can they be mitigated?

  • Challenges :

  • Disorder : Flexible pyridinylmethyl group may require TWIN or PART commands in SHELXL .
  • Solvent Masking : Use SQUEEZE (PLATON) to model disordered solvent molecules .
    • Mitigation : Optimize crystallization via vapor diffusion (e.g., methanol/water) and additive screening (e.g., PEG 400) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.